Welcome to the BenchChem Online Store!
molecular formula C6H11NO B116759 (E)-4-(dimethylamino)but-3-en-2-one CAS No. 2802-08-6

(E)-4-(dimethylamino)but-3-en-2-one

Cat. No. B116759
M. Wt: 113.16 g/mol
InChI Key: QPWSKIGAQZAJKS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05221753

Procedure details

10.8 g (400 mmol) of Mg turnings are introduced into 30 ml of tetrahydrofuran containing a catalytic amount of iodine, and 5 ml of 4-chlorotetrahydropyran are added. The mixture is warmed to 50° C., and 45.2 g (375 mmol) of 4-chlorotetrahydropyran, dissolved in 120 ml of tetrahydrofuran, are added dropwise at such a rate that the internal temperature does not exceed 70° C. The mixture is stirred for a further 1 hour and subsequently cooled to room temperature. 42.4 g (375 mmol) of 1-(dimethylamino)but-1-en-3-one are added dropwise to the stirred mixture at such a rate that the reaction temperature does not exceed 30° C. The mixture is subsequently stirred for a further 2 hours and hydrolyzed, and the pH of the solution is adjusted to exactly 7. The phases are separated, and the aqueous phase is extracted several times with 200 ml of ethyl acetate or methyl tert.-butyl ether, dried and subjected to fractional distillation, to give 42.0 g (75%) of 1-(4-tetrahydropyranyl)but-1-en-3-one of boiling point 93° to 95° C./5 mmHg.
[Compound]
Name
Mg
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
42.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
II.Cl[CH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.CN(C)[CH:12]=[CH:13][C:14](=[O:16])[CH3:15]>O1CCCC1>[O:7]1[CH2:8][CH2:9][CH:4]([CH:12]=[CH:13][C:14](=[O:16])[CH3:15])[CH2:5][CH2:6]1

Inputs

Step One
Name
Mg
Quantity
10.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
reactant
Smiles
ClC1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
45.2 g
Type
reactant
Smiles
ClC1CCOCC1
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
42.4 g
Type
reactant
Smiles
CN(C=CC(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
are added dropwise at such a rate that the internal temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 70° C
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to room temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 30° C
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted several times with 200 ml of ethyl acetate or methyl tert.-butyl ether
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC(CC1)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.